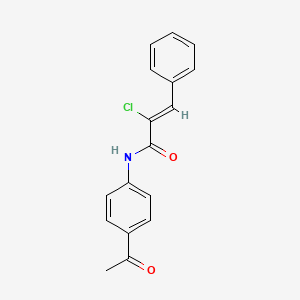![molecular formula C16H15N3O B5870120 1-[2-(2-biphenylyloxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5870120.png)
1-[2-(2-biphenylyloxy)ethyl]-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-biphenylyloxy)ethyl]-1H-1,2,4-triazole, commonly known as BPT, is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields. BPT is a triazole derivative that has been synthesized through different methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of BPT is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. BPT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. BPT has also been shown to inhibit the activity of phosphodiesterase-5 (PDE-5), which is involved in the regulation of smooth muscle tone.
Biochemical and Physiological Effects:
BPT has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that BPT can inhibit the proliferation of cancer cells and the replication of viruses. BPT has also been shown to reduce the production of inflammatory mediators in vitro and in vivo. In addition, BPT has been shown to induce vasodilation and reduce blood pressure in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
BPT has several advantages for lab experiments, including its high purity and stability. BPT is also readily available and relatively inexpensive. However, BPT has some limitations, including its low solubility in water and some organic solvents. BPT also has a relatively short half-life in vivo, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of BPT. One potential area of research is the development of BPT-based drugs for the treatment of cancer and inflammatory diseases. Another potential area of research is the development of BPT-based materials for various applications, including catalysis and sensing. Further studies are also needed to fully understand the mechanism of action of BPT and its potential in various fields.
Conclusion:
In conclusion, BPT is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields. BPT has been synthesized through different methods, and its mechanism of action has been studied in detail. BPT has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities, and has been used as a ligand in the design of metal-organic frameworks and as a chiral selector for enantiomeric separation. Further studies are needed to fully understand the potential of BPT in various fields and to develop BPT-based drugs and materials for various applications.
Méthodes De Synthèse
BPT can be synthesized through various methods, including the reaction of 2-(2-biphenylyloxy) ethylamine with triazole-1-carboxaldehyde, and the reaction of 2-(2-biphenylyloxy) ethylamine with 3-azido-1-propyne. The synthesis of BPT has been optimized to obtain high yields and purity.
Applications De Recherche Scientifique
BPT has been extensively studied for its potential in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, BPT has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. BPT has also been used as a ligand in the design of metal-organic frameworks and as a probe for the detection of metal ions. In analytical chemistry, BPT has been used as a chiral selector for enantiomeric separation.
Propriétés
IUPAC Name |
1-[2-(2-phenylphenoxy)ethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-2-6-14(7-3-1)15-8-4-5-9-16(15)20-11-10-19-13-17-12-18-19/h1-9,12-13H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNKWHQCOQXLSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-cyano-2-propenethioamide](/img/structure/B5870039.png)
![N-{3-[(4-bromophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5870047.png)
![4-({[(diethylamino)carbonothioyl]thio}methyl)benzoic acid](/img/structure/B5870050.png)
![N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5870061.png)

![2-methylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5870071.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B5870079.png)
![2-fluoro-N-[4-(3-pyridinyloxy)phenyl]benzamide](/img/structure/B5870086.png)
![2-[4-(acetylamino)phenoxy]-N-phenylacetamide](/img/structure/B5870092.png)

![4-[5-fluoro-4-(4-phenyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5870127.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B5870134.png)

![3-[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5870140.png)